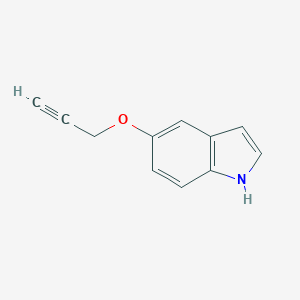

5-(Prop-2-ynynloxy)indole

Description

Structure

3D Structure

Properties

CAS No. |

153969-91-6 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

5-prop-2-ynoxy-1H-indole |

InChI |

InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |

InChI Key |

UOMBOZOHHCAYNA-UHFFFAOYSA-N |

SMILES |

C#CCOC1=CC2=C(C=C1)NC=C2 |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)NC=C2 |

Synonyms |

5-(prop-2-ynynloxy)indole |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Propargyloxy Indole

Sigmatropic Rearrangements Involving the Propargyloxy Moiety

Sigmatropic rearrangements are a class of pericyclic reactions characterized by the concerted reorganization of σ and π bonds. In the context of 5-(propargyloxy)indole, the propargyloxy group serves as a key participant in these transformations, particularly in nih.govnih.gov-sigmatropic rearrangements, which are instrumental in carbon-carbon bond formation and the synthesis of complex molecular architectures.

Palladium(II)-Catalyzednih.govnih.gov-Sigmatropic Rearrangements of Propargyloxyindoles

Palladium(II) salts have been shown to be effective catalysts for promoting nih.govnih.gov-sigmatropic rearrangements of propargyloxyindoles. nih.govnsf.gov This catalytic approach offers a significant rate enhancement compared to purely thermal conditions, allowing the reactions to proceed at or near room temperature. scispace.com The use of chiral palladium(II) complexes can also enable asymmetric variants of these rearrangements, leading to products with high enantioselectivity. nih.govnsf.gov These transformations are valuable for accessing C3-quaternary carbon oxindole (B195798) backbones, which are prevalent in many natural products. nih.govnsf.gov

Detailed Mechanistic Investigations of Rearrangement Pathways

Computational and experimental studies have provided detailed insights into the mechanisms of palladium(II)-catalyzed nih.govnih.gov-sigmatropic rearrangements of propargyloxyindoles. nih.govnsf.gov Density Functional Theory (DFT) calculations have been employed to elucidate the divergent reactivity observed between allyloxy- and propargyloxyindoles. nih.govnsf.gov These studies, supported by kinetic isotope effect experiments, have helped to distinguish between concerted and stepwise pathways. nih.govnsf.gov For instance, deuterium (B1214612) labeling at the propargylic position can result in a normal, secondary isotope effect, which is indicative of a concerted process. nih.govnsf.gov

Influence of Substituent Effects on Rearrangement Outcomes

The electronic nature of substituents on the aromatic ring of propargyloxy systems can significantly influence the rate of nih.govnih.gov-sigmatropic rearrangements. Generally, electron-donating groups on the aromatic ring accelerate the rearrangement process. nih.gov Conversely, the effect of electron-withdrawing groups can be more complex. For instance, in a related system, a trifluoromethyl-substituted alkynyl ether was found to undergo rearrangement slightly faster than the unsubstituted analog. nih.gov The steric bulk of substituents can also play a crucial role, dictating the stereochemical outcome of the reaction, particularly in cases where new stereocenters are formed. nih.gov

Intramolecular Cyclization Reactions of Indole-Alkyne Systems

The juxtaposition of the indole (B1671886) nucleus and a tethered alkyne in 5-(propargyloxy)indole provides a powerful structural motif for intramolecular cyclization reactions. These transformations are pivotal for the construction of fused heterocyclic systems, offering access to a wide range of structurally diverse and biologically relevant molecules.

Annulation Reactions for the Construction of Fused Heterocyclic Architectures

Annulation strategies involving electrophilic benzannulated heterocycles, including indoles, have been extensively developed to access various heteroacenes. rsc.orgcolab.ws These methods often utilize transition metal catalysis or organocatalysis to facilitate the formation of new rings. rsc.org Multicomponent reactions (MCRs) have also emerged as a powerful tool for the modular assembly of indole-fused heterocycles, including seven-membered rings, which are of significant interest due to their broad spectrum of bioactivities. rsc.orgsemanticscholar.org These reactions allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation. rsc.orgsemanticscholar.org

Gold(III) and Nickel(II) Catalysis in Intramolecular Cyclization Processes

Gold and nickel catalysts have proven to be particularly effective in promoting the intramolecular cyclization of indole-alkyne systems. Gold catalysts, in both Au(I) and Au(III) oxidation states, are known to activate the alkyne moiety towards nucleophilic attack by the indole ring. beilstein-journals.orgbeilstein-journals.org This has been utilized in the synthesis of various fused systems, including those involving 7-endo-dig cyclizations. researchgate.net Gold-catalyzed processes can also involve tandem reactions, where an initial cyclization is followed by further transformations to generate complex polycyclic structures. nih.gov Nickel-catalyzed reactions have also been employed, for example, in the reductive cyclization of related systems to form indole derivatives. mdpi.com

Data Tables

Table 1: Selected Examples of Palladium(II)-Catalyzed nih.govnih.gov-Sigmatropic Rearrangements

| Substrate | Catalyst | Product | Yield (%) | Reference |

| 2-Propargyloxy-3-ester-indole | Chiral Palladium(II) Salt | C3-Quaternary Oxindole | High | nih.govnsf.gov |

| 2-Propargyloxy-3-aryl-indole | Pd(II) | Rearranged Product | N/A | nih.govnsf.gov |

Table 2: Influence of Substituents on Rearrangement Rates of Benzyl Alkynyl Ethers

| Substituent on Aromatic Ring | Relative Rate | Half-life at 57 °C (min) | Reference |

| Electron-donating | Accelerated | 3.6 | nih.gov |

| Unsubstituted | - | N/A | nih.gov |

| CF₃ | Slightly Accelerated | 4.6 | nih.gov |

Table 3: Catalysts in Intramolecular Cyclization of Indole-Alkyne Systems

| Catalyst | Reaction Type | Product Type | Reference |

| Gold(I)/Gold(III) | Intramolecular Cyclization | Fused Heterocycles | beilstein-journals.orgbeilstein-journals.org |

| Nickel(II) | Reductive Cyclization | Indole Derivatives | mdpi.com |

| Palladium(II) | Carbonylative Cyclization | Indol-2-acetic esters | mdpi.com |

Reactivity of the Alkyne Moiety as a Versatile Synthetic Handle

The propargyloxy substituent at the C5 position of the indole ring introduces a highly versatile alkyne functional group into the molecule of 5-(prop-2-ynyloxy)indole. This terminal alkyne moiety serves as a synthetic handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Its reactivity is primarily characterized by reactions involving the π-bonds of the carbon-carbon triple bond.

Electrophilic Activation of the Alkyne Functional Group

The terminal alkyne of 5-(prop-2-ynyloxy)indole can be activated by various electrophiles, particularly transition metal catalysts. Gold(I) complexes, for instance, are known to act as potent π-acids that can coordinate to the alkyne, rendering it more susceptible to nucleophilic attack. This activation proceeds through the formation of a π-complex between the gold(I) catalyst and the alkyne. researchgate.net This complexation polarizes the alkyne bond, effectively lowering the energy barrier for the addition of nucleophiles.

Other metal triflates, such as those of Bismuth (Bi(OTf)₃), Scandium (Sc(OTf)₃), and Ytterbium (Yb(OTf)₃), can also generate propargylic cations from related propargylic systems, which then react with various nucleophiles. conicet.gov.ar In the context of 5-(prop-2-ynyloxy)indole, such electrophilic activation is the crucial first step in many functionalization reactions, including hydration, hydroamination, and cyclization cascades.

Nucleophilic Additions to the Alkyne

Once activated, the alkyne moiety readily undergoes nucleophilic additions. The nature of the nucleophile and the reaction conditions dictate the final product. This type of reaction, often referred to as a conjugate addition or Michael addition to an activated alkyne, is a powerful tool for C-C and C-heteroatom bond formation. researchgate.netnih.govsemanticscholar.org

Common nucleophiles employed in these reactions include:

Thiols (Thiol-yne reaction): The addition of thiols to the alkyne can proceed via a radical or nucleophilic pathway to yield vinyl sulfides. Base-catalyzed processes are believed to occur through either deprotonation of the thiol or direct nucleophilic attack of the base on the alkyne. nih.gov

Amines (Amino-yne reaction): Primary and secondary amines can add to the alkyne to form enamines or imines, which may tautomerize or undergo further reactions.

Alcohols (Hydroalkoxylation): The addition of alcohols across the triple bond, often catalyzed by metal complexes, results in the formation of vinyl ethers or ketals.

These nucleophilic addition reactions are highly efficient and often exhibit features congruent with "click" chemistry, such as high yields, orthogonality, and mild reaction conditions. semanticscholar.org

| Reaction Type | Nucleophile | Typical Product | Key Features |

|---|---|---|---|

| Thiol-yne Addition | R-SH | Vinyl sulfide | Can proceed via radical or nucleophilic mechanisms; efficient for bioconjugation. nih.gov |

| Amino-yne Addition | R₂NH | Enamine/Imine | Forms key intermediates for heterocycle synthesis. |

| Hydroalkoxylation | R-OH | Vinyl ether/Ketal | Often requires metal catalysis (e.g., Au, Pt). |

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole core of 5-(prop-2-ynyloxy)indole possesses a rich and distinct reactivity profile, characterized by its electron-rich nature. nih.gov The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a 10 π-electron aromatic system where the pyrrole ring is significantly more activated towards electrophilic attack than the benzene ring. researchgate.netquora.com

Electrophilic Reactivity:

Electrophilic aromatic substitution is the hallmark reaction of the indole nucleus. Due to the high electron density delocalized from the nitrogen atom, the C3 position is the most nucleophilic and is the preferred site of electrophilic attack. pearson.comstackexchange.com Attack at C3 leads to a cationic intermediate (a σ-complex) where the aromaticity of the benzene ring is preserved, which is energetically more favorable than attack at the C2 position. stackexchange.com The propargyloxy group at the C5 position, being an electron-donating group through resonance, further enhances the electron density of the ring system, thereby increasing its reactivity towards electrophiles compared to unsubstituted indole.

The typical order of reactivity for electrophilic substitution on the indole ring is C3 > N1 > C2 > C6 > C4 > C5 > C7.

Nucleophilic Reactivity:

While the indole ring is primarily known for its electrophilic character, it can also exhibit nucleophilic reactivity under specific conditions. researchgate.netnih.gov

N-Deprotonation: The N-H proton of the indole is weakly acidic and can be removed by a strong base to generate an indolyl anion. This anion is a potent nucleophile and readily reacts with electrophiles at the nitrogen atom, a process known as N-alkylation or N-acylation. researchgate.net

Metalation: Directed ortho-metalation or deprotonation at other positions of the ring can be achieved using organometallic reagents, creating nucleophilic centers at specific carbon atoms for further functionalization.

SNAr Reactions: In cases where the indole ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur, although this is less common for electron-rich indoles like 5-(prop-2-ynyloxy)indole.

A study involving the reaction of 1-hydroxyindoles with indole in formic acid proposed an Sₙ2 mechanism for nucleophilic substitution directly on the indole nitrogen. clockss.org

Radical Cascade Reactions for the Stereoselective Synthesis of Polycyclic Indoline (B122111) Scaffolds

The presence of both an indole nucleus and an alkyne moiety in 5-(prop-2-ynyloxy)indole makes it an ideal substrate for radical cascade reactions. These reactions provide a powerful and atom-economical method for rapidly constructing complex polycyclic indoline scaffolds, which are core structures in many natural products and pharmaceuticals. thieme.de

In a typical radical cascade, a radical is generated elsewhere in the molecule or introduced externally. This radical can then add to the alkyne, creating a new radical intermediate. This intermediate is strategically positioned to undergo an intramolecular cyclization by attacking the indole ring, most commonly at the C2 or C3 position. beilstein-journals.org This process, involving sequential intramolecular reactions, can lead to the formation of multiple rings in a single synthetic operation with high stereocontrol. rsc.org

For example, a trifluoromethyl radical could be generated and trapped by the terminal alkyne. beilstein-journals.org The resulting vinyl radical could then be intercepted by the indole ring in an intramolecular fashion to forge a new ring system. beilstein-journals.org The reaction pathway can be influenced by the choice of radical initiator, solvent, and substituents on the indole ring. Such cascade reactions have been used to create diverse heterocyclic frameworks, including indole-fused diazepines and cyclohepta[b]indoles. rsc.orgnih.gov

| Initiation Method | Radical Species | Potential Product Scaffold from 5-(Propargyloxy)indole | Reference Concept |

|---|---|---|---|

| Visible-light photoredox | Trifluoromethyl radical (•CF₃) | CF₃-functionalized polycyclic indoline | beilstein-journals.org |

| AIBN/Bu₃SnH | Phosphoryl or Sulfonyl radical | Indole-fused diazepine-like structures | rsc.org |

| Manganese(III) acetate (B1210297) | Carbon-centered radical from an active methylene (B1212753) compound | Complex spiro- or fused indolines |

C2-C3 Bond Cleavage and Reconstruction Strategies for Indole Derivatives

While the indole core is generally stable, synthetic strategies involving the cleavage and subsequent reconstruction of the C2-C3 bond have emerged as powerful tools for the synthesis of complex indole alkaloids and other highly functionalized derivatives. These transformations often proceed through an initial disruption of the indole's aromaticity.

One common approach involves the oxidation of the C2-C3 double bond to form an intermediate, such as an epoxide or a 2,3-dihydroxyindoline, which can then undergo ring-opening. For instance, treatment of certain indole alkaloids with a mixture of formic acid and formamide (B127407) has been shown to result in 2,3-seco-2,3-dihydroindole alkaloids, effectively cleaving the C2-C3 bond. scispace.com

Another strategy involves an "aromaticity destruction-reconstruction" process. researchgate.net In this type of sequence, the indole ring is first made to react in a way that breaks its aromaticity, such as through an intramolecular cyclization or addition reaction. The resulting non-aromatic intermediate can then undergo bond cleavage and rearrangement, followed by a final step that re-establishes the aromatic indole core, but with a new substitution pattern that would be difficult to achieve through direct functionalization. These strategies, while not directly reported for 5-(prop-2-ynyloxy)indole, represent a frontier of indole chemistry that could be applied to create novel derivatives from this versatile building block.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of "5-(Prop-2-ynyloxy)indole" in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their interconnections, can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

The ¹H NMR spectrum of "5-(Prop-2-ynyloxy)indole" displays characteristic signals for the indole (B1671886) ring, the propargyl group, and the linking ether moiety. A published spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a singlet for the indole N-H proton at approximately 10.94 ppm. The aromatic protons of the indole core resonate between 6.3 and 7.3 ppm. Specifically, the protons on the benzene (B151609) portion of the indole ring and the pyrrole (B145914) ring protons show distinct chemical shifts and coupling patterns that confirm the substitution pattern. The methylene (B1212753) protons (O-CH₂) of the propargyl group appear as a singlet at 4.73 ppm, while the terminal alkyne proton gives a characteristic singlet at 3.48 ppm.

While specific experimental ¹³C NMR data for "5-(Prop-2-ynyloxy)indole" is not detailed in the provided search results, the expected chemical shifts can be inferred from the known structure and data from similar indole derivatives. The carbon atoms of the indole ring would appear in the aromatic region (approximately 100-152 ppm). The two sp-hybridized carbons of the alkyne would be expected around 78-80 ppm, and the methylene carbon of the ether linkage (O-CH₂) would resonate further upfield, typically in the range of 55-60 ppm.

Table 1: ¹H NMR Spectroscopic Data for 5-(Prop-2-ynyloxy)indole in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| N-H | 10.94 | Singlet | - | |

| H-4 | 7.28 | Singlet | - | |

| H-2 | 7.11 | Singlet | - | |

| H-6 | 6.76 | Doublet | 10.5 | |

| H-3 | 6.33 | Singlet | - | |

| O-CH₂ | 4.73 | Singlet | - | |

| C≡C-H | 3.48 | Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(Prop-2-ynyloxy)indole

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Reference |

| C-5 | ~151 | |

| C-7a | ~132 | |

| C-3a | ~131 | |

| C-2 | ~125 | |

| C-6 | ~112 | |

| C-7 | ~112 | |

| C-4 | ~103 | |

| C-3 | ~101 | |

| C≡CH | ~80 | |

| C≡CH | ~78 | |

| O-CH₂ | ~57 |

Two-dimensional NMR experiments are essential for unambiguously assigning the one-dimensional signals and confirming the molecule's connectivity.

gCOSY (Gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For "5-(Prop-2-ynyloxy)indole," a COSY spectrum would show correlations between adjacent protons on the indole ring, such as H-6 and H-7, helping to differentiate them from the isolated singlets.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton signal to the carbon atom to which it is directly attached. This would definitively link the proton signal at 4.73 ppm to the O-CH₂ carbon and the signal at 3.48 ppm to the terminal alkyne carbon, as well as correlating each aromatic proton to its corresponding carbon in the indole ring.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification

FT-IR spectroscopy probes the vibrational modes of chemical bonds, providing a characteristic spectrum that confirms the presence of key functional groups. Although a specific spectrum for "5-(Prop-2-ynyloxy)indole" was not found in the search results, the expected absorption bands can be predicted based on its constituent parts.

Table 3: Predicted FT-IR Characteristic Absorption Bands for 5-(Prop-2-ynyloxy)indole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Indole) | Stretching | ~3400 | |

| ≡C-H (Alkyne) | Stretching | ~3300 | |

| C-H (Aromatic) | Stretching | 3100-3000 | |

| C≡C (Alkyne) | Stretching | 2150-2100 | |

| C=C (Aromatic) | Stretching | 1600-1450 | |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 |

The spectrum would be characterized by a sharp, strong absorption around 3300 cm⁻¹ due to the stretching of the terminal alkyne C-H bond. A weaker, sharp band around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch is also a key diagnostic feature. The N-H stretch of the indole ring is expected as a moderately broad band near 3400 cm⁻¹. Aromatic C=C stretching vibrations and the C-O ether stretching band would further confirm the molecular structure.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum of "5-(Prop-2-ynyloxy)indole" is dominated by the indole chromophore. Unsubstituted indole typically exhibits two main absorption maxima in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions.

The presence of the oxygen atom of the propargyloxy group at the 5-position acts as an auxochrome, donating electron density into the aromatic system. This is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.

Table 4: UV-Vis Absorption Data for Indole and Predicted Shifts for 5-(Prop-2-ynyloxy)indole

| Compound | λ_max (nm) (¹Lₐ band) | λ_max (nm) (¹Lₑ band) | Effect of 5-O-Propargyl Group | Reference |

| Indole | ~270-280 | ~210-220 | Baseline | |

| 5-(Prop-2-ynyloxy)indole | Predicted >280 | Predicted >220 | Bathochromic Shift |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystallographic Data

As of the latest search, a crystal structure for "5-(Prop-2-ynyloxy)indole" has not been reported in the public domain. If such a study were performed, it would unequivocally confirm the molecular geometry and provide valuable insight into the supramolecular assembly, such as potential hydrogen bonds involving the indole N-H donor and the ether oxygen or alkyne π-system as acceptors.

Compound Index

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For molecules like 5-(prop-2-ynyloxy)indole, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict geometric parameters with high accuracy. wiley.com

The geometry optimization process seeks the lowest energy conformation of the molecule. In 5-(prop-2-ynyloxy)indole, this involves determining the planarity of the indole (B1671886) ring and the orientation of the propargyl ether side chain relative to the bicyclic core. Studies on related indole derivatives show that the indole ring system is essentially planar. wiley.com The key structural parameters, including bond lengths and angles, can be precisely calculated. While specific experimental data for 5-(prop-2-ynyloxy)indole is not available, calculations on the parent indole molecule provide a reliable reference. rsc.orgresearchgate.net The introduction of the 5-(prop-2-ynyloxy) group is expected to cause only minor perturbations to the core indole geometry but will significantly influence the molecule's electronic properties.

Table 1: Predicted Geometrical Parameters for Indole Core (Based on DFT Calculations on Analogous Systems)

| Parameter | Typical Calculated Value (B3LYP) |

|---|---|

| C2-C3 Bond Length | ~1.38 Å |

| C3-C3a Bond Length | ~1.45 Å |

| N1-C2 Bond Length | ~1.37 Å |

| N1-C7a Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~109° |

| C2-N1-C7a Bond Angle | ~108.5° |

Note: These values are representative of the indole nucleus and are sourced from computational studies on indole and its simple derivatives. wiley.comrsc.org

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. rjpbcs.com

For 5-(prop-2-ynyloxy)indole, the HOMO is expected to be a π-orbital distributed primarily across the electron-rich indole ring, making it susceptible to electrophilic attack. The LUMO will also be a π-antibonding orbital. The propargyloxy substituent at the C5 position, being an electron-donating group, will raise the energy of the HOMO compared to unsubstituted indole, thereby making the molecule more reactive towards electrophiles. The terminal alkyne group also introduces a distinct reactive site. FMO analysis can predict that electrophilic aromatic substitution will preferentially occur at the C3 position, which typically has the highest HOMO coefficient in indole systems. uri.eduniscpr.res.in

Table 2: Representative FMO Energies for Substituted Indoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -7.90 | -0.15 | 7.75 |

| 5-Methoxyindole (B15748) | -7.65 | -0.05 | 7.60 |

| 5-(Prop-2-ynyloxy)indole (Predicted) | Slightly higher than 5-methoxyindole | Similar to 5-methoxyindole | Slightly lower than 5-methoxyindole |

Note: Data for indole and 5-methoxyindole are representative values from literature sources. wiley.comacs.org Values for the title compound are predicted based on substituent effects.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density, which are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For 5-(prop-2-ynyloxy)indole, the MEP map would show the most negative potential located around the π-system of the indole ring, particularly near the C3 position, and the oxygen atom of the ether linkage. mdpi.com The terminal alkyne C-H bond would also show a region of distinct potential. The hydrogen atom on the indole nitrogen (N-H) would be a primary site of positive potential, indicating its role as a hydrogen bond donor. wiley.com This visual information complements FMO analysis in predicting sites of interaction, particularly for non-covalent bonding and initial recognition by other reactants. researchgate.net

Elucidation of Reaction Mechanisms and Characterization of Transition States

Theoretical chemistry allows for the detailed exploration of reaction pathways, including the characterization of high-energy transition states that connect reactants to products. For 5-(prop-2-ynyloxy)indole, several reactions can be envisaged, particularly involving the alkyne moiety, such as cycloadditions, metal-catalyzed couplings, or isomerization. rsc.org

DFT calculations can model the entire energy profile of a proposed reaction. For instance, in a gold-catalyzed coupling reaction with another indole molecule, calculations can determine whether the reaction proceeds via an initial coordination of the gold catalyst to the alkyne or the indole. whiterose.ac.uk By calculating the activation energies for different pathways, the most likely mechanism can be identified. For example, a theoretical study on the reaction of nitrosoarenes with alkynes to form indoles found a stepwise mechanism to be the lowest energy pathway, successfully predicting the observed regioselectivity. nih.gov Similar computational approaches could elucidate the mechanisms of Sonogashira coupling, click reactions, or intramolecular cyclizations involving the 5-(prop-2-ynyloxy)indole scaffold, providing critical information on reaction feasibility and conditions. nih.gov

Prediction and Validation of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis Spectra, Vibrational Frequencies)

Computational methods are highly effective at predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. rsc.orgrsc.org For 5-(prop-2-ynyloxy)indole, TD-DFT calculations would predict the characteristic π-π* transitions of the indole chromophore. Compared to unsubstituted indole, the alkoxy substituent at C5 is expected to cause a bathochromic (red) shift in the absorption maxima. rsc.org

Similarly, the calculation of harmonic vibrational frequencies using DFT can predict the positions of bands in infrared (IR) and Raman spectra. rsc.org These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data. nih.gov This allows for the confident assignment of complex spectra.

Table 3: Predicted UV-Vis Absorption Maxima for Indole Derivatives (in gas phase)

| Compound | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| Indole | ~270 | > 0.1 |

| 5-Methoxyindole | ~280 | > 0.1 |

| 5-(Prop-2-ynyloxy)indole (Predicted) | ~282 | > 0.1 |

Note: Data is based on TD-DFT calculations reported for indole and its derivatives. acs.orgmdpi.com

Table 4: Selected Calculated Vibrational Frequencies for the Indole Core

| Vibrational Mode | Typical Calculated Frequency (cm-1) |

|---|---|

| N-H Stretch | ~3530 |

| Aromatic C-H Stretch | 3100 - 3150 |

| Alkyne C≡C Stretch | ~2150 |

| Indole Ring Stretching | 1450 - 1620 |

| C-O-C Stretch | ~1250 |

| N-H Bend (out-of-plane) | ~750 |

Note: Frequencies are representative values from DFT calculations on indole and related structures. researchgate.netresearchgate.net The alkyne stretch is a characteristic frequency for the propargyl group.

Theoretical Insights into Regioselectivity, Stereoselectivity, and Chemoselectivity

One of the most powerful applications of computational chemistry is in predicting the selectivity of chemical reactions. For a multifunctional molecule like 5-(prop-2-ynyloxy)indole, questions of selectivity are paramount.

Regioselectivity: In electrophilic substitution, why does the reaction occur at C3 and not another position? DFT calculations of transition state energies for attack at different sites can quantitatively answer this. Studies on indole C-H functionalization show that the preferred site (e.g., C2, C3, or C7) depends critically on the catalyst and reaction mechanism, a preference that can be rationalized by comparing the activation barriers of competing pathways. nih.govrsc.orgacs.org

Chemoselectivity: In reactions involving both the indole ring and the alkyne, which group reacts first? For example, in a reaction with a diene, will a Diels-Alder reaction on the alkyne compete with a reaction on the benzene (B151609) portion of the indole? FMO analysis and transition state calculations can predict the more favorable pathway.

Stereoselectivity: In reactions that form new chiral centers, computational modeling can predict which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states.

For instance, computational studies on the cycloaddition of indolynes (indole arynes) revealed that the regioselectivity is governed by the polarity of the aryne and the electronic nature of the reaction, with DFT calculations correctly predicting the preference for sterically crowded products under certain conditions. nih.gov

Investigation of Non-Covalent Interactions within Indole-Alkyne Systems

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the supramolecular structure, crystal packing, and interactions with biological targets. mdpi.com For 5-(prop-2-ynyloxy)indole, several key non-covalent interactions can be investigated computationally.

N-H···π Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to the π-system of an adjacent molecule. iucr.org

π-π Stacking: The aromatic indole rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. tandfonline.com

C-H···O and C-H···π Interactions: The alkyne C-H can act as a weak hydrogen bond donor to the ether oxygen or the π-face of a neighboring indole ring.

Analysis of the Cambridge Structural Database (CSD) for related indole derivatives reveals that these interactions are common motifs in their crystal structures. tandfonline.comresearchgate.netnih.gov Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D) can be used to quantify the strength of these individual interactions, providing insight into the forces that govern the molecule's solid-state architecture and its binding to other molecules.

Applications in Chemical Biology and Bioorthogonal Chemistry Research

Development of 5-(Propargyloxy)indole as a Modular Building Block for Chemical Probes

The modular nature of 5-(propargyloxy)indole makes it an ideal scaffold for constructing chemical probes. This means that different functional components can be easily attached to the indole (B1671886) core, allowing for the creation of a diverse range of probes tailored for specific research applications.

High-quality chemical probes are essential for accurately studying biological systems. Their design is guided by several key principles to ensure they are both effective and reliable.

Potency and Selectivity: A crucial characteristic of a good chemical probe is its ability to interact strongly with its intended target while showing minimal interaction with other molecules. This selectivity is vital for ensuring that any observed biological effects are due to the probe's interaction with the specific target of interest. Generally, a probe should have a high affinity for its target, with a dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) in the nanomolar range, and at least a 30-fold higher selectivity for its target over other related proteins.

Cellular Activity: For probes designed to work within cells, they must be able to cross the cell membrane and engage with their intracellular target. It is also important that the probe demonstrates on-target activity in a cellular context, meaning it should produce a measurable biological effect that is consistent with the function of its target.

Defined Mechanism of Action: Researchers must have a clear understanding of how the probe interacts with its target. This includes knowing whether it acts as an inhibitor, an activator, or has another mode of action. This knowledge is fundamental to correctly interpreting experimental results.

Availability of a Control Compound: An ideal chemical probe should have a structurally similar but biologically inactive analog. This control compound helps to confirm that the observed effects are due to the specific interaction of the active probe with its target and not due to off-target effects.

| Design Principle | Description | Ideal Characteristics |

| Potency | The concentration of the probe required to produce a specific biological effect. | Biochemical IC50 or Kd < 100 nM; Cellular EC50 < 1 µM |

| Selectivity | The probe's ability to bind to its intended target over other molecules. | >30-fold selectivity against other members of the same protein family |

| On-Target Engagement | Evidence that the probe interacts with its intended target within a cellular environment. | Demonstrated through techniques like cellular thermal shift assays (CETSA) or co-immunoprecipitation. |

| Control Compound | A structurally related, inactive molecule used to verify the specificity of the probe. | Lacks the activity of the probe but shares similar physical properties. |

The terminal alkyne group in 5-(propargyloxy)indole is a key feature that allows for its use in "click chemistry." This alkyne acts as a chemical "handle" that can be easily and specifically reacted with other molecules, a process known as functionalization. This allows for the attachment of various reporter tags, such as fluorescent dyes or biotin (B1667282), which are used for detection and isolation of the target molecule. This modular approach simplifies the synthesis of complex probes, as the core indole structure can be prepared and then later modified with different functional groups as needed.

Integration into Bioorthogonal Ligation Strategies

Bioorthogonal ligation refers to chemical reactions that can occur in a living system without interfering with its natural biological processes. The alkyne group of 5-(propargyloxy)indole makes it an excellent substrate for these types of reactions.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction. In this reaction, the alkyne on the 5-(propargyloxy)indole molecule reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is very specific and can be performed under mild conditions, making it suitable for use in biological systems. CuAAC has been used to label a wide variety of biomolecules, including proteins, nucleic acids, and carbohydrates.

| Application | Description | Example |

| Protein Labeling | Attaching probes to proteins to study their function, localization, and interactions. | A 5-(propargyloxy)indole-containing molecule binds to a target protein, and a fluorescent azide (B81097) is then "clicked" on for imaging. |

| Nucleic Acid Labeling | Incorporating modified nucleosides with alkyne handles into DNA or RNA for tracking and analysis. | An alkyne-modified nucleoside is incorporated into DNA during replication and then labeled with an azide-biotin tag for purification. |

| Glycan Labeling | Introducing alkyne-modified sugars into cellular metabolic pathways to study glycosylation. | Cells are fed with an alkyne-containing sugar, which is incorporated into cell surface glycans and then visualized with a fluorescent azide. |

While CuAAC is a powerful tool, the copper catalyst can be toxic to living cells. To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. SPAAC utilizes a strained cyclooctyne, which is a ring-shaped alkyne that is highly reactive due to the strain in its chemical bonds. This high reactivity allows it to react with azides without the need for a copper catalyst. This makes SPAAC a more biocompatible alternative for in vivo studies. While the terminal alkyne of 5-(propargyloxy)indole is not strained, it can be incorporated into molecules that are then reacted with strained cyclooctynes in SPAAC reactions.

The versatility of the indole-alkyne structure continues to inspire the development of new bioorthogonal reactions. Researchers are exploring new ways to use this scaffold to create increasingly sophisticated molecular tools for studying biology. For example, the indole ring itself can be modified to introduce additional functionalities, leading to multi-purpose probes that can perform several tasks simultaneously. This ongoing research is expanding the toolkit of chemical biologists, enabling them to investigate complex biological processes with greater precision.

Strategies for Molecular Labeling and Bioconjugation with Indole-Alkyne Systems

Indole-alkyne systems, such as 5-(Prop-2-ynyloxy)indole, are pivotal in molecular labeling and bioconjugation due to the bioorthogonal nature of the alkyne group. This functional group is largely inert to the vast array of chemical functionalities present within biological systems, ensuring that it does not interfere with native biochemical processes. The primary strategy for labeling with these systems is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-modified indole and an azide-bearing reporter molecule, such as a fluorophore, biotin, or an affinity tag.

Key Labeling Strategies:

Metabolic Labeling: Indole-alkyne analogs of tryptophan can be introduced to cells and incorporated into newly synthesized proteins through the cell's own translational machinery. This allows for the specific labeling and subsequent visualization or isolation of a subset of the proteome.

Enzymatic Labeling: Specific enzymes can be utilized to attach alkyne-modified indole moieties to target proteins or other biomolecules.

Targeted Chemical Labeling: A molecule containing an indole-alkyne warhead can be designed to bind to a specific protein or cellular target. Subsequent click chemistry with a reporter molecule allows for the selective labeling of the target.

The versatility of these strategies allows for multimodal analysis, where the alkyne handle can be used to attach different reporter groups for various analytical techniques, including fluorescence microscopy and mass spectrometry-based proteomics rsc.orgsci-hub.se.

| Strategy | Description | Reporter Molecule | Application |

| Metabolic Labeling | Incorporation of an alkyne-containing amino acid analog into proteins during synthesis. | Azide-fluorophore | Imaging of protein synthesis. |

| Enzymatic Labeling | Enzyme-mediated attachment of an alkyne-modified substrate to a target biomolecule. | Azide-biotin | Affinity purification of labeled molecules. |

| Targeted Chemical Labeling | An alkyne-bearing small molecule binds to a specific target. | Azide-drug conjugate | Targeted drug delivery. |

Mechanistic Interrogation of Biological Processes Using Indole-Derived Probes

Indole-derived probes functionalized with an alkyne group are invaluable tools for dissecting the mechanisms of complex biological processes. By incorporating these probes into biological systems, researchers can track the localization, interactions, and dynamics of molecules with high spatial and temporal resolution. The alkyne serves as a bioorthogonal handle for the attachment of reporter groups that enable detection and analysis.

For instance, biotinylated indoles have been developed as bifunctional probes to detect and study indole-binding proteins, which are involved in a wide range of life processes researchgate.net. By functionalizing the indole nucleus at various positions with a linker attached to biotin, these probes can bind to their protein targets. The biotin tag can then be detected with high sensitivity using streptavidin conjugates, allowing for the identification and characterization of these protein-ligand interactions researchgate.net.

Similarly, alkyne-substituted tryptophan analogs can be incorporated into proteins to probe their synthesis, localization, and turnover. Once incorporated, the alkyne handle can be "clicked" with a fluorescent azide, allowing for the visualization of newly synthesized proteins within cells. This approach, known as Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT), has been instrumental in studying protein dynamics in various cellular contexts rsc.org.

Examples of Mechanistic Studies:

Protein Profiling: Alkyne-substituted tryptophans can be used to tag and identify newly synthesized proteins in response to specific stimuli, providing insights into cellular responses rsc.orgsci-hub.se.

Enzyme Activity: Indole-based probes can be designed to bind to the active site of an enzyme. Subsequent click chemistry can be used to attach a reporter group, allowing for the quantification of enzyme activity.

Protein-Protein Interactions: By attaching an alkyne to one protein and an azide to another, click chemistry can be used to trap and identify protein-protein interactions in their native cellular environment.

| Probe Type | Biological Process Investigated | Analytical Method | Key Finding |

| Biotinylated Indole | Indole-protein binding | Affinity Purification, Western Blotting | Identification of novel indole-binding proteins. researchgate.net |

| Alkyne-Tryptophan Analog | Protein synthesis and turnover | Fluorescence Microscopy (BONCAT) | Visualization of localized protein synthesis in neurons. rsc.org |

| Indole-Alkyne Inhibitor | Enzyme inhibition | In-gel Fluorescence | Covalent labeling of the active site of a target enzyme. |

Design of Functional Materials and Sensing Systems Based on Indole-Alkyne Scaffolds

The unique chemical properties of the indole-alkyne scaffold, as exemplified by 5-(Prop-2-ynyloxy)indole, make it a valuable building block for the design of novel functional materials and sensing systems. The indole moiety itself possesses interesting electronic and photophysical properties, while the alkyne group provides a versatile handle for polymerization and surface functionalization.

Functional Polymers:

Indole-based polymers have been synthesized and shown to exhibit good thermal stability and strong solid-state fluorescence researchgate.net. The presence of an alkyne functionality allows for further modification and cross-linking of these polymers. For example, the alkyne groups can be used in click reactions to create cross-linked polymer networks with tailored mechanical and photophysical properties. Such cross-linking can enhance the stability and performance of materials used in applications like organic light-emitting diodes (OLEDs) or as sensory materials rsc.orgresearchgate.net.

Sensing Systems:

Indole derivatives have been widely explored as fluorescent chemosensors for the detection of various analytes, including metal ions and pH changes nih.govmdpi.com. The fluorescence properties of the indole ring can be modulated by the binding of an analyte. The incorporation of an alkyne group into an indole-based sensor allows for its immobilization onto surfaces or nanoparticles, creating robust and reusable sensing platforms. For instance, an indole-alkyne fluorescent probe could be attached to gold nanoparticles via the alkyne group, leading to a sensor with enhanced sensitivity and selectivity nih.gov.

Electrochemical Sensors:

The indole nucleus is electrochemically active, and polyindole-based materials have been used in the development of electrochemical sensors mdpi.commdpi.com. The alkyne functionality can be used to covalently attach indole moieties to electrode surfaces, creating a stable and reproducible sensor interface. These modified electrodes can be used for the sensitive and selective detection of a variety of analytes.

| Material/System | Design Principle | Potential Application |

| Cross-linked Indole Polymer | Alkyne groups on indole monomers are used for click-based polymerization and cross-linking. | Stable fluorescent films for organic electronics. rsc.orgrsc.org |

| Surface-Immobilized Fluorescent Sensor | An indole-alkyne chemosensor is attached to a solid support via the alkyne. | Reusable sensor for detecting metal ions in water. mdpi.comnih.gov |

| Modified Electrode | Electrochemical polymerization of an indole-alkyne monomer on an electrode surface. | Electrochemical biosensor for detecting neurotransmitters. mdpi.com |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Advanced Indole-Alkyne Architectures

The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry for over a century. scilit.com However, the demand for more efficient, environmentally friendly, and versatile synthetic methods remains a significant driving force in contemporary research. For advanced indole-alkyne architectures like 5-(prop-2-ynyloxy)indole, future research is geared towards the development of novel and sustainable synthetic routes.

Current methodologies often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net Emerging trends are focused on overcoming these limitations. For instance, multicomponent reactions (MCRs) are gaining traction as a sustainable approach to synthesize complex indole cores in a single step from simple and readily available starting materials. rsc.orgrug.nl An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to assemble the indole core under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.org This strategy offers a green alternative to classical methods like the Fischer indole synthesis, which often requires highly acidic conditions and can have a limited substrate scope. researchgate.net

Furthermore, the development of catalytic systems that are both efficient and sustainable is a key area of research. This includes the use of earth-abundant metal catalysts and the design of reactions that proceed with high atom economy. researchgate.net The aim is to create synthetic pathways to compounds like 5-(prop-2-ynyloxy)indole that are not only high-yielding but also minimize waste and environmental impact. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Indole Synthesis Strategies

| Feature | Traditional Synthesis (e.g., Fischer) | Emerging Sustainable Synthesis (e.g., MCRs) |

| Starting Materials | Often requires pre-functionalized precursors | Simple, readily available starting materials |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Mild and benign conditions |

| Solvents | Often uses halogenated hydrocarbons | Green solvents like ethanol |

| Catalysts | May use stoichiometric or toxic reagents | Often catalytic, with a focus on non-toxic metals |

| Atom Economy | Can be low, generating significant waste | High, minimizing byproducts |

| Overall Efficiency | Can be multi-step and time-consuming | Often one-pot or few steps, more efficient |

Exploration of New Reactivity Patterns and Catalytic Systems for Enhanced Selectivity and Efficiency

The dual reactivity of the indole nucleus and the alkyne group in molecules like 5-(prop-2-ynyloxy)indole provides a rich platform for exploring new chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing advanced catalytic systems to control the selectivity and efficiency of these reactions.

Transition-metal catalysis has been instrumental in the functionalization of indoles, and this trend is expected to continue with a focus on more sophisticated transformations. rsc.org Researchers are exploring methods for the selective C-H functionalization of the indole core, which allows for the direct introduction of various functional groups without the need for pre-activated substrates. researchgate.netnih.gov For instance, iridium(III)-catalyzed C-H activation has been shown to be an effective method for the synthesis of multifunctional indole derivatives. nih.gov

The alkyne moiety itself is a versatile functional group that can participate in a wide array of reactions, including cycloadditions, hydrofunctionalizations, and cross-coupling reactions. A key challenge and area of future research is the development of catalytic systems that can selectively activate either the indole C-H bonds or the alkyne C-C triple bond, or even orchestrate tandem reactions involving both. Understanding the structure and reactivity patterns of indole radical cations is also emerging as a crucial area for developing new oxidative annulation reactions. bohrium.com

The development of new catalytic systems is not limited to transition metals. Organocatalysis and photocatalysis are also emerging as powerful tools for the functionalization of indole-alkyne scaffolds, offering alternative and often more sustainable approaches.

Innovative Applications in Live-Cell and In Vivo Bioorthogonal Chemistry

The terminal alkyne group in 5-(prop-2-ynyloxy)indole makes it an ideal candidate for applications in bioorthogonal chemistry. researchgate.net These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Future research will focus on leveraging indole-alkyne probes for innovative applications in live-cell and in vivo imaging. The small size and inert nature of the alkyne tag allow for the metabolic labeling of various biomolecules with minimal perturbation. nih.gov For instance, alkyne-tagged nucleosides can be incorporated into DNA and subsequently visualized through click reactions with fluorescent azides, providing a powerful tool for studying DNA replication and cell proliferation. nih.gov

The development of fluorogenic probes, where the fluorescence is turned on upon reaction, is a particularly exciting area. This allows for the imaging of biological processes with high signal-to-noise ratios. Researchers are designing advanced probes that can be used for super-resolution microscopy, enabling the visualization of cellular structures with unprecedented detail. nih.govrsc.org The application of these techniques to indole-alkyne derivatives could provide new insights into the biological roles of indole-containing molecules.

Furthermore, the translation of these bioorthogonal methods from in vitro to in vivo settings is a major goal. reading.ac.uk This involves overcoming challenges related to probe delivery, stability, and reaction kinetics in a complex biological environment. The development of new bioorthogonal reactions with faster kinetics and improved biocompatibility will be crucial for the successful application of compounds like 5-(prop-2-ynyloxy)indole in animal models of disease. reading.ac.uk

Synergistic Experimental and Computational Studies for Predictive Chemical Design

The integration of computational chemistry with experimental synthesis is becoming an increasingly powerful paradigm in chemical research. For complex molecules like 5-(prop-2-ynyloxy)indole, computational studies can provide valuable insights into their electronic structure, reactivity, and potential applications, thereby guiding experimental design.

Density Functional Theory (DFT) calculations, for example, can be used to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. researchgate.net This is particularly useful in the context of indole functionalization, where multiple reactive sites can lead to a mixture of products. By understanding the underlying electronic factors that govern reactivity, chemists can design more selective and efficient synthetic routes.

Computational studies are also essential for understanding the mechanisms of catalytic reactions. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, which can inform the design of more active and selective catalysts. researchgate.net

In the realm of drug discovery, computational methods are used to predict the binding of small molecules to biological targets. nih.gov For indole derivatives, which are known to exhibit a wide range of biological activities, these in silico screening methods can help to identify promising lead compounds for further experimental investigation. synthiaonline.com The synergy between experimental and computational approaches is expected to accelerate the discovery and development of new indole-based therapeutics.

Table 2: Applications of Computational Chemistry in Indole-Alkyne Research

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Predicting reaction outcomes, elucidating reaction mechanisms | Design of more selective and efficient synthetic routes |

| Molecular Docking | Predicting binding modes of molecules to biological targets | Identification of potential drug candidates |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules and their interactions | Understanding protein-ligand interactions and enzyme catalysis |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Design of enzyme inhibitors and novel biocatalysts |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of organic synthesis. nih.gov These data-driven approaches can analyze vast amounts of chemical information to identify patterns and make predictions about chemical reactions. For the synthesis and functionalization of indole-alkyne architectures, AI and ML can play a significant role in several key areas.

AI and ML can also be used to predict the outcomes of chemical reactions, including reaction yields and the formation of side products. By training on large datasets of experimental data, these models can learn the complex relationships between reactants, reagents, and reaction conditions. This predictive capability can help chemists to optimize reaction conditions and avoid failed experiments, thereby saving time and resources.

Furthermore, AI is being used to design novel catalysts with enhanced activity and selectivity. By exploring a vast chemical space of potential ligands and metal centers, machine learning algorithms can identify promising catalyst candidates for experimental validation. This approach has the potential to accelerate the discovery of new catalytic systems for the synthesis and functionalization of indole-alkynes.

Exploration of New Chemical Biology Tools Beyond Conventional Molecular Labeling

While molecular labeling for imaging is a major application of bioorthogonal chemistry, the unique properties of indole-alkyne scaffolds can be harnessed to develop a new generation of chemical biology tools that go beyond conventional applications.

One emerging area is the development of activity-based probes (ABPs). These are molecules that can covalently bind to the active site of specific enzymes, providing a powerful tool for studying enzyme function and for identifying new drug targets. The reactive alkyne group in 5-(prop-2-ynyloxy)indole could potentially be functionalized to create novel ABPs that target specific classes of enzymes.

Another exciting direction is the use of bioorthogonal reactions for the in situ synthesis of bioactive molecules. This "chemistry on the cell" approach involves delivering two non-toxic precursor molecules to a specific location in a biological system, where they react to form a potent therapeutic agent. The high specificity and biocompatibility of click chemistry make it an ideal reaction for this purpose.

Furthermore, researchers are exploring the use of bioorthogonal chemistry to control protein function. By incorporating an alkyne-containing unnatural amino acid into a protein, it is possible to selectively modify the protein with a molecule that can modulate its activity. This approach could be used to turn enzymes on or off, or to control the localization of proteins within the cell. The development of such sophisticated tools will provide unprecedented control over biological processes and open up new avenues for therapeutic intervention. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.